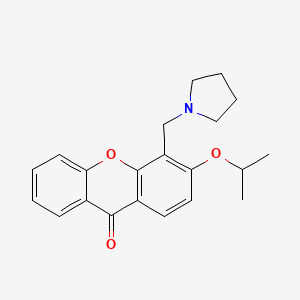

Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- is a synthetic compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthone derivatives, including Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, typically involves several steps. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . Another approach involves the use of zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times .

Industrial Production Methods

Industrial production of xanthone derivatives often employs catalytic processes. For example, ytterbium, palladium, ruthenium, and copper catalysis are used to enhance reaction efficiency and selectivity . Microwave heating is also utilized to accelerate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the compound’s electronic properties.

Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and solvents to optimize yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized xanthone derivatives .

Scientific Research Applications

Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules.

Biology: It exhibits biological activities such as anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- involves its interaction with molecular targets and pathways. The compound’s structure allows it to modulate specific biological pathways, such as the Nrf2 pathway, which is involved in oxidative stress response . By enhancing Nrf2 translocation, the compound can exert antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent biological activities.

1,3-dihydroxyxanthone: Exhibits significant inhibitory activities against cancer cell lines.

Uniqueness

Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- stands out due to its unique substituents, which enhance its chemical reactivity and biological activity.

Biological Activity

Xanthen-9-one derivatives have garnered attention in recent years for their diverse biological activities, particularly in pharmacological contexts. This article focuses on the compound Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, exploring its biological activity through various studies and data.

Chemical Structure and Properties

Chemical Formula: C₁₈H₂₃N₁O₂

Molecular Weight: 287.38 g/mol

IUPAC Name: 3-isopropoxy-4-(1-pyrrolidinyl)methyl-9H-xanthen-9-one

This compound belongs to the xanthenone family, characterized by a fused xanthene and ketone structure, which often contributes to its biological properties.

Xanthen-9-one derivatives typically exhibit their biological effects through interactions with various molecular targets, including:

- G Protein-Coupled Receptors (GPCRs): These receptors play a crucial role in cellular signaling and are involved in numerous physiological processes. Xanthenone derivatives may modulate GPCR activity, influencing pathways related to inflammation and neurotransmission .

- Ion Channels: Some studies suggest that xanthenones can affect ion channel activity, potentially impacting neuronal excitability and muscle contraction .

Anticancer Activity

Research indicates that Xanthen-9-one derivatives possess significant anticancer properties. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation has been quantified using IC50 values in various assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 18.5 | Inhibition of angiogenesis |

Neuroprotective Effects

Xanthen-9-one derivatives have also shown promise in neuroprotection. Studies suggest that they may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

-

Study on Anticancer Activity:

A study conducted on various cancer cell lines revealed that Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent . -

Neuroprotective Study:

In an experimental model of oxidative stress-induced neurotoxicity, treatment with xanthenone derivatives resulted in a marked decrease in neuronal death and improvement in cognitive function metrics, suggesting potential applications in treating neurodegenerative disorders . -

Anti-inflammatory Research:

Clinical trials assessing the anti-inflammatory effects of xanthenone derivatives demonstrated a reduction in symptoms among patients with chronic inflammatory conditions, further supporting its therapeutic potential .

Properties

CAS No. |

58741-68-7 |

|---|---|

Molecular Formula |

C21H23NO3 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

3-propan-2-yloxy-4-(pyrrolidin-1-ylmethyl)xanthen-9-one |

InChI |

InChI=1S/C21H23NO3/c1-14(2)24-19-10-9-16-20(23)15-7-3-4-8-18(15)25-21(16)17(19)13-22-11-5-6-12-22/h3-4,7-10,14H,5-6,11-13H2,1-2H3 |

InChI Key |

FALWNRZSXQOCFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.